molecular formula C8H9BrFNO B15236730 (R)-2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL

(R)-2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL

Cat. No.: B15236730
M. Wt: 234.07 g/mol
InChI Key: FLRLALVSLIHJIV-QMMMGPOBSA-N
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Description

®-2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL is a chiral compound with significant applications in various fields of scientific research. It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL typically involves the following steps:

    Bromination: The starting material, 2-fluoroaniline, undergoes bromination to introduce the bromine atom at the desired position on the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group.

    Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL may involve large-scale bromination and amination reactions, followed by chiral resolution using techniques such as chromatography or crystallization to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under reflux conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

®-2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds, while the bromine and fluorine atoms contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-bromo-5-fluorophenyl)ethan-1-ol
  • 2-(2-bromo-5-fluorophenyl)ethan-1-ol

Uniqueness

®-2-Amino-2-(2-bromo-5-fluorophenyl)ethan-1-OL is unique due to the presence of both an amino group and halogen atoms on the phenyl ring, which imparts distinct chemical and biological properties. Its chiral nature further enhances its specificity in interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

(2R)-2-amino-2-(2-bromo-5-fluorophenyl)ethanol

InChI

InChI=1S/C8H9BrFNO/c9-7-2-1-5(10)3-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI Key

FLRLALVSLIHJIV-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)[C@H](CO)N)Br

Canonical SMILES

C1=CC(=C(C=C1F)C(CO)N)Br

Origin of Product

United States

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